molecular formula C5H10O5 B11927120 beta-L-ribopyranose CAS No. 7296-62-0

beta-L-ribopyranose

Cat. No.: B11927120
CAS No.: 7296-62-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-FCAWWPLPSA-N
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Description

Beta-L-ribopyranose: is a monosaccharide with the molecular formula C5H10O5. It is a cyclic form of ribose, specifically a pyranose form, which means it has a six-membered ring structure. The “beta” designation indicates the configuration of the hydroxyl group at the anomeric carbon (carbon 1) is on the same side as the CH2OH group at carbon 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-L-ribopyranose can be synthesized from L-ribose through a series of chemical reactions. The process typically involves the formation of a cyclic hemiacetal from the open-chain form of L-ribose. This reaction is reversible and can be catalyzed by acids or bases .

Industrial Production Methods: : Industrial production of this compound often involves the enzymatic conversion of L-ribose. Enzymes such as ribose isomerase can facilitate the conversion of L-ribose to its pyranose form under mild conditions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: : Beta-L-ribopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Beta-L-ribopyranose has several applications in scientific research:

Mechanism of Action

Beta-L-ribopyranose exerts its effects through its involvement in various biochemical pathways. It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for genetic information storage and transfer. The compound interacts with enzymes and other proteins to facilitate these processes .

Comparison with Similar Compounds

Similar Compounds

    Beta-D-ribopyranose: The enantiomer of beta-L-ribopyranose, differing in the configuration at the anomeric carbon.

    Alpha-L-ribopyranose: Differing in the configuration of the hydroxyl group at the anomeric carbon.

    Beta-D-ribofuranose: A five-membered ring form of ribose

Uniqueness: : this compound is unique due to its specific configuration and ring structure, which influence its reactivity and interactions with biological molecules. Its role in the synthesis of nucleotides and nucleosides makes it a crucial compound in biochemistry and molecular biology .

Biological Activity

Beta-L-ribopyranose is a significant monosaccharide derivative of ribose, characterized by its beta configuration at the anomeric carbon. Its chemical formula is C5H10O5C_5H_{10}O_5, with a molecular weight of approximately 150.13 Daltons. This compound plays a crucial role in various biological processes, particularly in the structure of ribonucleic acid (RNA) and certain coenzymes. Understanding its biological activity is essential for exploring its potential applications in biotechnology and medicine.

Structural Characteristics

This compound exists predominantly in its pyranose form, which is thermodynamically more stable than its furanose counterpart due to the absence of vicinal cis-α-diol groupings that can introduce strain into the molecule. The unique beta configuration at the anomeric carbon distinguishes it from its D-enantiomers and other derivatives, influencing its reactivity and biological roles significantly.

Biological Activities

This compound exhibits several notable biological activities:

  • RNA Structure : As a fundamental component of RNA, this compound contributes to the structural integrity and function of ribonucleic acids. Variations in ribose structures can influence RNA's biological activity and metabolic roles .
  • Interaction with Biological Macromolecules : Studies have shown that this compound can engage with various biological macromolecules, which is crucial for understanding its functions and therapeutic potentials.
  • Antiproliferative Activity : Recent research has highlighted the antiproliferative effects of compounds derived from this compound. For instance, ribocyclophanes containing a beta-D-ribopyranose glycone moiety demonstrated significant antiproliferative activity against cancer cell lines such as MDA-MB-231 and MDA-MB-435, with IC50 values less than 1 μM .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

  • Antiproliferative Effects :
    • A study isolated five glycosylated cylindrocyclophanes (ribocyclophanes A–E) from freshwater Nostoc spp., showing strong antiproliferative activity against cancer cells. The presence of beta-D-ribopyranose was critical for their bioactivity .
  • Metabolic Pathways :
    • Research indicates that the transformation pathways involving this compound may include complex mechanisms such as carbocation formation and rearrangements, which could impact its metabolic roles .
  • Biological Catalysis :
    • Investigations into N-glycosyl derivatives of beta-D-ribofuranose suggest that similar structural features in this compound can enhance biological effectiveness, supporting its role in catalysis and information storage within biological systems .

Comparative Analysis

The following table summarizes the structural differences and biological roles of various ribopyranoses:

CompoundConfigurationRole/FunctionUnique Features
Beta-D-ribopyranoseBeta at C1Component of RNAEnantiomer of this compound
Alpha-D-ribopyranoseAlpha at C1Component of RNADifferent anomeric configuration
Beta-D-ribofuranoseBeta at C1 (furan)Nucleoside precursorFuranose form; less stable than pyran
Alpha-L-ribofuranoseAlpha at C1 (furan)Nucleoside precursorFuranose form; less stable than pyran

Properties

CAS No.

7296-62-0

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

SRBFZHDQGSBBOR-FCAWWPLPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

physical_description

White odorless powder;  [Alfa Aesar MSDS]

Origin of Product

United States

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